3-Chloro-n-(3-chlorophenyl)benzamide

Description

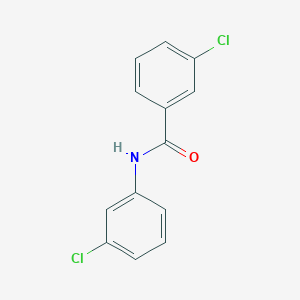

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(3-chlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c14-10-4-1-3-9(7-10)13(17)16-12-6-2-5-11(15)8-12/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQGVYDVSJJQCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40298227 | |

| Record name | 3-chloro-n-(3-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10286-92-7 | |

| Record name | 3-Chloro-N-(3-chlorophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10286-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 121729 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010286927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC121729 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-n-(3-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-DICHLOROBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural and Conformational Analysis of 3 Chloro N 3 Chlorophenyl Benzamide

X-ray Crystallographic Investigations of Solid-State Molecular Architecture

The solid-state structure of 3-Chloro-N-(3-chlorophenyl)benzamide has been elucidated through single-crystal X-ray diffraction, offering precise insights into its molecular geometry and packing.

Determination of Crystal System and Space Group

Crystallographic analysis has determined that this compound crystallizes in the monoclinic system. nih.gov The specific lattice parameters have been identified, providing a foundational understanding of the unit cell dimensions. nih.gov

| Crystal Data | |

| Crystal System | Monoclinic |

| a | 8.577 (1) Å |

| b | 13.551 (1) Å |

| c | 10.357 (1) Å |

| β | 93.04 (1)° |

| V | 1202.1 (2) ų |

| Z | 4 |

| Data sourced from a study by Gowda et al. nih.gov |

Analysis of Asymmetric Unit Content and Molecular Multiplicity

The asymmetric unit of the crystal structure is notable for containing two independent molecules of this compound. nih.gov This molecular multiplicity means that while the two molecules have the same chemical formula, they exhibit distinct conformational features within the crystal lattice. nih.gov

Molecular Conformation in the Crystal Lattice (e.g., N-H and C=O Bond Orientations, Dihedral Angles between Aromatic Rings)

In both independent molecules within the asymmetric unit, the amide linkage adopts a trans conformation with respect to the N-H and C=O bonds, meaning these bonds are oriented anti to each other. nih.gov However, the two molecules differ in the rotational orientation of the substituted phenyl rings. nih.gov

In one molecule, the N-H bond is syn to the meta-chloro substituent of the aniline (B41778) ring, while in the second molecule, this relationship is anti. nih.gov A similar conformational difference is observed between the C=O bond and the meta-chloro group on the benzoyl ring. nih.gov

The non-planarity of the molecule is quantified by the dihedral angles between the central amide group and the two aromatic rings. The amide plane is twisted relative to both the aniline and benzoyl rings in both molecules. nih.gov The two aromatic rings in each molecule are nearly coplanar. nih.gov

| Dihedral Angles (°) | Molecule 1 | Molecule 2 |

| Amide Group - Aniline Ring | 31.5 (4) | 34.7 (3) |

| Amide Group - Benzoyl Ring | 37.4 (3) | 37.2 (3) |

| Benzoyl Ring - Aniline Ring | 9.1 (2) | 7.3 (3) |

| Data sourced from a study by Gowda et al. nih.gov |

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal is directed by a combination of hydrogen bonding and other weaker interactions, leading to specific packing motifs.

The most significant intermolecular interaction governing the crystal packing is the hydrogen bond formed between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. nih.gov These N-H⋯O hydrogen bonds link the molecules into infinite one-dimensional chains. nih.gov

| Hydrogen Bond Geometry | |

| Interaction | N-H⋯O |

| Description | Adjacent molecules are linked into infinite chains through these hydrogen bonds. |

| Based on findings from Gowda et al. nih.gov |

While the primary packing is dominated by hydrogen bonding, the presence of chlorine atoms on both aromatic rings suggests the potential for halogen-halogen interactions. The specific study referenced did not elaborate on Cl⋯Cl contacts, focusing on the hydrogen bonding network as the primary organizing force. nih.gov

Pi-Stacking and Other Non-Covalent Interactions

The solid-state structure of this compound is significantly influenced by a network of non-covalent interactions. X-ray diffraction studies reveal a crystal structure where hydrogen bonding is a primary organizational force. nih.gov Adjacent molecules are linked into infinite one-dimensional chains through intermolecular N—H⋯O hydrogen bonds. nih.govnih.gov

The molecule's conformation is notable, with the asymmetric unit of the crystal containing two independent molecules. nih.gov In these molecules, the N-H and C=O bonds of the central amide linkage adopt an anti conformation relative to each other. nih.gov The two substituted phenyl rings in the structure are nearly coplanar. The dihedral angles between the benzoyl and aniline rings are 9.1(2)° and 7.3(3)° in the two independent molecules, respectively. nih.gov This near-coplanar arrangement suggests a potential for intramolecular π-π stacking interactions, which are crucial non-covalent forces in stabilizing molecular conformations. chemicalbook.com

Furthermore, the orientation of the chloro substituents relative to the amide group differs between the two independent molecules. In one molecule, the N–H bond is syn to the meta-chloro group of the aniline ring, while it is anti in the other. nih.gov A similar conformational difference is observed between the C=O bond and the meta-chloro substituent on the benzoyl ring. nih.gov These conformational intricacies highlight the subtle interplay of forces that govern the molecule's three-dimensional structure.

Spectroscopic Characterization for Structural Elucidation in Research Contexts

While crystallographic studies provide definitive solid-state structural information, spectroscopic methods are essential for confirming the structure in various phases and are routinely used for characterization. nih.gov

Expected ¹H NMR Chemical Shifts: The ¹H NMR spectrum is expected to show a distinct signal for the amide proton (N-H), typically as a broad singlet in the downfield region (around 8-10 ppm). The eight aromatic protons would appear in the range of approximately 7.0-8.0 ppm, with their exact shifts and splitting patterns determined by the electronic effects of the chloro- and amide-substituents.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Amide (N-H) | ~8.0 - 10.0 | Broad Singlet |

| Aromatic (Ar-H) | ~7.0 - 8.0 | Multiplets |

Expected ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum would provide signals for each of the 13 unique carbon atoms. The carbonyl carbon (C=O) of the amide group is expected to have the most downfield shift, typically in the 165-170 ppm range. The aromatic carbons would resonate between 120-140 ppm, with the carbons directly bonded to chlorine atoms showing shifts influenced by halogen's inductive effects.

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~165 - 170 |

| Aromatic (C-Cl) | ~130 - 135 |

| Aromatic (C-H & C-N/C-C=O) | ~120 - 140 |

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key absorptions would correspond to the amide linkage and the chloro-aromatic rings.

The spectrum is dominated by characteristic amide bands. The N-H stretching vibration typically appears as a sharp peak in the range of 3200-3400 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong, sharp absorption expected around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band), coupled with C-N stretching, usually occurs near 1520-1550 cm⁻¹. The C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C=O (Amide I) | Stretch | 1650 - 1680 |

| N-H (Amide II) | Bend | 1520 - 1550 |

| C-Cl | Stretch | 600 - 800 |

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental formula of a compound. For this compound (C₁₃H₉Cl₂NO), the molecular weight is 266.11 g/mol . nih.gov High-resolution mass spectrometry would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

The analysis would confirm the molecular mass and formula. Predicted values for common adducts in electrospray ionization (ESI) mass spectrometry help in identifying the molecular ion peak in complex spectra.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₉Cl₂NO | nih.gov |

| Molecular Weight (Mr) | 266.11 | nih.gov |

| Monoisotopic Mass | 265.00613 Da | uni.lu |

| Predicted [M+H]⁺ (m/z) | 266.01341 | uni.lu |

| Predicted [M+Na]⁺ (m/z) | 287.99535 | uni.lu |

Theoretical and Computational Chemistry Studies on 3 Chloro N 3 Chlorophenyl Benzamide

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the three-dimensional arrangement of atoms and the electronic landscape of 3-Chloro-N-(3-chlorophenyl)benzamide. These methods allow for the prediction of various molecular properties from first principles.

Optimization of Molecular Conformations in the Gas Phase

The molecular structure of this compound has been a subject of interest, particularly its conformational possibilities. In the crystalline state, the asymmetric unit of this compound contains two independent molecules, which exhibit conformational differences.

In both molecules, the N-H and C=O bonds of the amide linkage are in an anti conformation to each other. nih.govorientjchem.org However, the orientation of these bonds relative to the chloro-substituents on the phenyl rings differs. In one molecule, the N-H bond is syn to the meta-chloro group of the aniline (B41778) ring, while in the other molecule, it is in an anti position. nih.govorientjchem.org A similar relationship is observed between the C=O bond and the meta-chloro substituent on the benzoyl ring. nih.govorientjchem.org

The amide group is not coplanar with either of the aromatic rings. In the first independent molecule, the amide group forms dihedral angles of 31.5(4)° with the aniline ring and 37.4(3)° with the benzoyl ring. nih.govorientjchem.org In the second molecule, these dihedral angles are 34.7(3)° and 37.2(3)°, respectively. nih.govorientjchem.org The two phenyl rings themselves are nearly coplanar, with dihedral angles of 9.1(2)° in the first molecule and 7.3(3)° in the second. nih.govorientjchem.org

Prediction of Bond Lengths and Bond Angles via First-Principles Methods

Below is a representative table of selected bond lengths and angles for a related benzanilide (B160483) derivative, calculated using DFT methods, to illustrate the type of data obtained from such theoretical studies.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C=O | 1.23 |

| C-N (amide) | 1.36 | |

| N-H | 1.01 | |

| C-Cl (benzoyl) | 1.75 | |

| C-Cl (aniline) | 1.75 | |

| Bond Angle | O=C-N | 122.0 |

| C-N-H | 120.0 | |

| C-C-Cl (benzoyl) | 119.5 | |

| C-C-Cl (aniline) | 119.8 |

Note: The data in this table is illustrative and based on typical values from computational studies of similar chlorinated benzanilides, not specifically for this compound.

Analysis of Frontier Molecular Orbitals and Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. nih.gov

Computational studies on related N-chlorophenyl acetamides and other benzamide (B126) derivatives using DFT have been performed to analyze these properties. xisdxjxsu.asia Such analyses typically reveal that the HOMO is distributed over the electron-rich regions of the molecule, while the LUMO is located on the electron-deficient parts. The energy gap provides insights into the molecule's polarizability and its potential for charge transfer interactions. nih.gov

A representative set of electronic properties for a related benzamide derivative, as would be obtained from a DFT calculation, is presented below.

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: The data in this table is illustrative and based on typical values from computational studies of similar chlorinated benzanilides, not specifically for this compound.

Computational Approaches to Molecular Interactions and Dynamics

Computational methods are also employed to model the complex interactions within a single molecule and between molecules, which govern the compound's macroscopic properties.

Theoretical Modeling of Intramolecular Interactions

The conformation of this compound is influenced by a balance of intramolecular interactions, including steric hindrance and electronic effects. The non-planar arrangement of the amide group with respect to the phenyl rings, as indicated by the dihedral angles, is a result of steric repulsion between the hydrogen atoms on the rings and the atoms of the amide bridge. nih.gov This twisting of the molecule is a common feature in benzanilides. The relative orientation of the chloro-substituents and the amide group (syn vs. anti) is a subtle interplay of electrostatic and steric factors that can be modeled using computational chemistry to determine the lowest energy conformations.

Simulation of Intermolecular Hydrogen Bonding and Crystal Packing

In the solid state, molecules of this compound are linked together through intermolecular hydrogen bonds. nih.govorientjchem.org Specifically, the amide hydrogen (N-H) acts as a hydrogen bond donor, and the carbonyl oxygen (C=O) of an adjacent molecule serves as the acceptor. nih.govorientjchem.org This N-H···O hydrogen bonding links the molecules into infinite chains. nih.govorientjchem.org

Predictive Modeling for Chemical Reactivity and Properties

In the realm of modern chemistry, computational tools and theoretical models have become indispensable for predicting the physicochemical properties and reactivity of molecules, offering insights that complement experimental studies. For the compound this compound, predictive modeling provides a foundational understanding of its molecular characteristics. These predictions are derived from computational algorithms that calculate various molecular descriptors based on the compound's structure.

A key set of predicted properties for this compound has been computed and is available through public chemical databases. These descriptors are instrumental in forecasting the compound's behavior in different chemical and biological environments. For instance, the molecular weight is a fundamental property calculated from the atomic weights of its constituent atoms. The predicted lipophilicity, often expressed as XLogP3, indicates the compound's propensity to dissolve in fats, oils, and lipids, which can be crucial for understanding its potential interactions within biological systems.

Further predictions delve into the molecule's potential for forming hydrogen bonds, a key factor in its intermolecular interactions. The number of hydrogen bond donors and acceptors provides a quantitative measure of this potential. The count of rotatable bonds offers insight into the molecule's conformational flexibility, which can influence its ability to bind to specific targets. The topological polar surface area (TPSA) is another critical descriptor that correlates with a molecule's transport properties.

More advanced computational models provide information on the compound's exact mass and monoisotopic mass, which are vital for mass spectrometry analysis. The complexity of a molecule, a computationally derived value, can also be estimated to provide a relative measure of its structural intricacy. These computationally generated data points, taken together, create a detailed molecular profile of this compound before it is even synthesized or tested in a laboratory.

The following tables summarize the key computed properties for this compound, offering a quantitative glimpse into its predicted chemical nature.

Table 1: Predicted Molecular Properties of this compound

| Property | Value |

| Molecular Weight | 266.12 g/mol |

| XLogP3 | 4.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 265.011217 g/mol |

| Monoisotopic Mass | 265.011217 g/mol |

Table 2: Predicted Topological and Complexity Properties of this compound

| Property | Value |

| Topological Polar Surface Area | 29.1 Ų |

| Heavy Atom Count | 17 |

| Formal Charge | 0 |

| Complexity | 253 |

| Covalently-Bonded Unit Count | 1 |

Structure Activity Relationship Sar Investigations of Benzamide Derivatives with Emphasis on Halogenation

Influence of Halogen Substituents and Their Positional Isomers on Biological Activity Profiles

The nature and position of halogen substituents on both the benzoyl and aniline (B41778) rings of the benzamide (B126) core are critical determinants of biological activity. The presence of chlorine atoms, as in 3-Chloro-N-(3-chlorophenyl)benzamide, can influence the molecule's lipophilicity, electronic distribution, and conformational preferences, thereby affecting its interaction with target proteins.

Research on various benzamide derivatives has demonstrated that the position of the halogen substituent can dramatically alter the biological activity. For instance, in a series of isoindolinedione-benzamide pyridinium derivatives evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the position of the chloro substituent on the benzamide ring had a significant impact. A meta-substitution (3-chloro) resulted in improved BChE inhibitory effects compared to para (4-chloro) or ortho (2-chloro) substitutions researchgate.net. This highlights the sensitivity of the biological target to the spatial arrangement of the halogen atom.

Similarly, in a study of benzamide derivatives containing a triazole moiety with antifungal properties, the position of the chlorine atom on the benzene (B151609) ring influenced the antifungal spectrum and efficacy nih.gov. For example, a 2,4-dichloro substitution pattern was found to be beneficial for activity against a range of fungal species nih.gov.

The following table summarizes the structure-activity relationship of halogenated benzamide derivatives against butyrylcholinesterase (BChE), illustrating the impact of the position of the chlorine substituent.

| Compound | Substitution Pattern | BChE IC50 (µM) |

|---|---|---|

| 7e | 2-Chloro | 4.34 ± 0.26 |

| 7f | 3-Chloro | 0.56 ± 0.19 |

| 7g | 4-Chloro | 1.28 ± 0.19 |

| 7h | 2,4-Dichloro | 7.31 ± 1.82 |

Data sourced from a study on isoindolinedione-benzamide pyridinium derivatives researchgate.net.

These findings underscore the importance of the precise positioning of halogen atoms in the design of biologically active benzamide derivatives. The 3-chloro substitution on both phenyl rings of this compound suggests a specific electronic and steric profile that would dictate its biological interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For benzamide derivatives, 2D and 3D-QSAR models have been employed to predict the activity of new analogues and to understand the key structural features required for their biological effects.

In a 3D-QSAR study on a series of piperazine-carboxamides as Fatty Acid Amide Hydrolase (FAAH) inhibitors, a Comparative Molecular Similarity Indices Analysis (CoMSIA) was used. The resulting model demonstrated good predictive power and highlighted the importance of steric, electrostatic, and hydrogen-bond characteristics for inhibitory activity nih.gov. Such models can be instrumental in designing novel benzamide derivatives with enhanced potency.

Another study focused on the development of a robust pharmacophore model and 3D-QSAR analysis of aminophenyl benzamide derivatives as Histone Deacetylase (HDAC) inhibitors. The QSAR model indicated that hydrophobic character is crucial for the HDAC inhibitory activity, suggesting that the inclusion of hydrophobic substituents, such as chlorine atoms, would likely enhance inhibition beilstein-journals.org.

Bioisosteric Modifications and Their Implications for Optimizing Benzamide Bioactivity

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties collaborativedrug.comewadirect.com. In the context of this compound, the chlorine atoms are key pharmacophoric features, and their bioisosteric replacement could lead to analogues with altered biological profiles.

Classical bioisosteres for a chlorine atom include other halogens (F, Br, I) and the methyl (CH₃) group. The choice of a bioisostere can subtly alter the steric volume, lipophilicity, and electronic nature of the substituent. For instance, replacing chlorine with fluorine, which is smaller and more electronegative, could lead to different interactions with the target protein nih.gov. Conversely, substituting with a bromine atom would increase the size and polarizability.

Non-classical bioisosteres for the chlorine atom could include groups like the trifluoromethyl (CF₃) group, which is highly lipophilic and a strong electron-withdrawing group, or a cyano (CN) group, which is a potent electron-withdrawing group that can participate in hydrogen bonding nih.gov.

The following table presents some potential bioisosteric modifications for the chloro group and their potential impact on the properties of the benzamide scaffold.

| Original Group | Bioisosteric Replacement | Potential Impact on Properties |

|---|---|---|

| -Cl | -F | Smaller size, higher electronegativity, may alter binding interactions. |

| -Cl | -Br | Larger size, increased polarizability, may enhance van der Waals interactions. |

| -Cl | -CH₃ | Similar size, but electronically different (electron-donating), affecting electronic interactions. |

| -Cl | -CF₃ | Larger size, strongly electron-withdrawing and lipophilic, can significantly alter electronic and pharmacokinetic properties. |

| -Cl | -CN | Electron-withdrawing, can act as a hydrogen bond acceptor, altering binding modes. |

The successful application of bioisosteric modifications is highly dependent on the specific biological target and the binding pocket environment.

Conformational Flexibility and Its Role in Structure-Activity Relationships

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. For benzamide derivatives, the rotational freedom around the amide bond and the bonds connecting the phenyl rings to the amide group allows for a degree of conformational flexibility.

A crystallographic study of N-(3-chlorophenyl)benzamide revealed specific conformational features. The dihedral angle between the benzoyl ring and the amide group was found to be 18.2 (2)°, while the dihedral angle between the two benzene rings is 61.0 (1)° mdpi.comu-tokyo.ac.jp. The conformation of the N-H bond was observed to be anti to the meta-chloro substituent on the aniline ring mdpi.comu-tokyo.ac.jp. This specific spatial arrangement is likely to be important for its biological activity.

The conformational flexibility of benzamide derivatives allows them to adopt a specific bioactive conformation required for binding to their target. Understanding the preferred conformations and the energy barriers for rotation is therefore crucial for designing molecules with improved activity. Computational methods, such as molecular modeling and conformational analysis, can provide valuable insights into the accessible conformations and their relative energies, aiding in the rational design of new benzamide-based therapeutic agents.

Research into Biological Activities of 3 Chloro N 3 Chlorophenyl Benzamide and Its Analogues

Antimicrobial Activity Studies

The antimicrobial potential of benzamide (B126) derivatives has been a subject of considerable research, with studies indicating a broad spectrum of activity against various microbial pathogens.

Antibacterial Efficacy and Spectrum Investigations

While direct and extensive research on the antibacterial properties of 3-Chloro-N-(3-chlorophenyl)benzamide is not widely available in the reviewed literature, studies on analogous N-phenylbenzamide compounds have demonstrated notable antibacterial effects. For instance, a study investigating a series of N-phenylbenzamides revealed their ability to inhibit the growth of both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli nih.gov. The presence of halo substituents on the phenyl rings was noted to slightly enhance their antibacterial activities compared to the unsubstituted parent compound nih.gov.

Another study on N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives, which share a structural relationship with the subject compound, also reported moderate to good antibacterial action mdpi.com. These findings suggest that the benzamide scaffold, particularly when substituted with chlorine atoms, is a promising framework for the development of new antibacterial agents. Further investigations are warranted to specifically determine the minimal inhibitory concentration (MIC) values and the full antibacterial spectrum of this compound.

Antifungal Properties and Efficacy against Fungal Pathogens

Similar to the antibacterial investigations, the antifungal activity of N-phenylbenzamide derivatives has been explored, indicating their potential to combat fungal infections. Research has shown that N-phenylbenzamides can inhibit the growth of pathogenic fungi such as Candida albicans nih.gov. The core phenyl benzamide structure is considered a viable candidate for the development of more potent antifungal compounds nih.gov.

However, it is important to note that not all chlorinated benzamide analogs exhibit antifungal properties. A study on N-substituted-3-chloro-2-azetidinones, another class of related compounds, found them to be inactive against the fungal species tested ui.ac.id. This highlights the specificity of the structure-activity relationship and the need for direct testing of this compound against a panel of fungal pathogens to ascertain its antifungal efficacy.

Anticancer Activity Research and Mechanistic Insights

The potential of this compound and its analogs as anticancer agents has been a significant area of investigation, with promising results from in vitro studies.

In Vitro Cellular Studies and Growth Inhibition

A key study focused on a close structural analog, 3-Chloro-N-phenylbenzamide, demonstrated its ability to inhibit the growth of the SiHa human cervical cancer cell line. An MTT assay revealed a half-maximal inhibitory concentration (IC50) of 22.4 µM, highlighting its potential for targeted cancer therapy researchgate.net.

| Compound | Cell Line | Activity (IC50) |

|---|---|---|

| 3-Chloro-N-phenylbenzamide | SiHa (Cervical Cancer) | 22.4 µM |

Potential Molecular Targets and Pathways (e.g., Induction of Apoptosis, Enzyme Binding)

Research into the mechanisms underlying the anticancer activity of benzamide derivatives has pointed towards several potential molecular targets and pathways. A significant finding for the analog 3-Chloro-N-phenylbenzamide is its design as a potential inhibitor of the enzyme IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta) researchgate.net. IKKβ is a crucial component of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is often dysregulated in cancer and plays a key role in cell proliferation and survival researchgate.net.

Furthermore, studies on other N-substituted benzamides have shown that they can induce apoptosis, or programmed cell death, in cancer cells mdpi.com. The induction of apoptosis by a compound known as 3-chloroprocainamide (3CPA), another related benzamide, was found to correlate with the release of cytochrome c from the mitochondria and the activation of caspase-9, key events in the apoptotic cascade nih.gov. This suggests that this compound may also exert its anticancer effects by triggering apoptosis in malignant cells. The inhibition of the NF-κB pathway is also closely linked to the induction of apoptosis, as NF-κB is a known inhibitor of this process nih.gov.

Anti-inflammatory Activity Investigations

The anti-inflammatory potential of benzamides is intrinsically linked to their ability to modulate key inflammatory pathways, particularly the NF-κB signaling cascade.

Research has shown that benzamides and nicotinamides possess potent anti-inflammatory properties, primarily through the inhibition of NF-κB at the gene transcription level researchgate.net. The transcription factor NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines and mediators.

Specifically, N-substituted benzamides have been demonstrated to inhibit the activation of NF-κB nih.gov. This inhibition prevents the breakdown of IκB proteins, which normally sequester NF-κB in the cytoplasm. By blocking NF-κB activation, these compounds can effectively suppress the inflammatory cascade. While direct experimental evidence for the anti-inflammatory activity of this compound is not extensively detailed in the available literature, its structural similarity to known NF-κB inhibitors strongly suggests that it may operate through a similar mechanism to exert anti-inflammatory effects.

Enzyme Inhibition Studies and Kinetic Analysis

Research into the biological activities of this compound and its analogues has revealed their potential as inhibitors of various enzymes. While specific studies on this compound are limited, research on structurally related benzamide and benzanilide (B160483) compounds provides insights into their enzyme inhibitory profiles and mechanisms.

Identification of Specific Enzyme Targets

Studies on analogues of this compound have identified several specific enzyme targets, suggesting potential areas of activity for the parent compound. These targets are primarily enzymes of interest in medicinal and agrochemical research.

One area of investigation has been cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, 5-styrylbenzamide derivatives have been evaluated for their ability to inhibit these enzymes nih.gov. Another significant enzyme target identified for benzamide analogues is β-secretase (BACE-1), which is relevant in the context of Alzheimer's disease research nih.gov.

In the domain of enzymes with broader physiological roles, alkaline phosphatases (APs) have been identified as a target for certain benzamide derivatives. Specifically, N-benzamide quinolinyl iminothiazoline has demonstrated inhibitory effects against this class of enzymes tandfonline.comtandfonline.com.

Furthermore, research into the antiviral properties of N-phenylbenzamide derivatives has pointed towards an indirect enzymatic interaction. The antiviral effect of compounds like N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide against Hepatitis B virus (HBV) is believed to be mediated by increasing the intracellular levels of apolipoprotein B mRNA editing enzyme catalytic polypeptide-like 3G (APOBEC3G), a DNA cytidine deaminase with antiviral activity tandfonline.comnih.gov.

The following table summarizes the identified enzyme targets for analogues of this compound.

| Enzyme Target | Compound Class/Analogue | Reference |

| Acetylcholinesterase (AChE) | 5-Styrylbenzamide derivatives | nih.gov |

| Butyrylcholinesterase (BChE) | 5-Styrylbenzamide derivatives | nih.gov |

| β-Secretase (BACE-1) | 5-Styrylbenzamide derivatives | nih.gov |

| Alkaline Phosphatase (AP) | N-benzamide quinolinyl iminothiazoline | tandfonline.comtandfonline.com |

| APOBEC3G (indirectly) | N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | tandfonline.comnih.gov |

Characterization of Inhibition Mechanisms (e.g., Competitive Inhibition)

Kinetic studies on the analogues of this compound have been conducted to elucidate their mechanisms of enzyme inhibition. These studies are crucial for understanding how these compounds interact with their target enzymes at a molecular level.

For the inhibition of alkaline phosphatase by N-benzamide quinolinyl iminothiazoline, kinetic analysis revealed a non-competitive mechanism of inhibition tandfonline.com. Non-competitive inhibitors bind to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding. The inhibition constant (Ki) for this interaction was determined to be 0.47 µM tandfonline.com.

The general principles of enzyme kinetics, including the determination of inhibition types such as competitive, non-competitive, and uncompetitive, are well-established and form the basis for these characterizations americanpeptidesociety.org. Techniques like the construction of Lineweaver-Burk plots, which graph the inverse of reaction velocity against the inverse of substrate concentration, are standard methods used to distinguish between these inhibition mechanisms americanpeptidesociety.org.

The following table provides a summary of the characterized inhibition mechanisms for an analogue of this compound.

| Enzyme Target | Analogue | Inhibition Mechanism | Ki Value | Reference |

| Alkaline Phosphatase | N-benzamide quinolinyl iminothiazoline | Non-competitive | 0.47 µM | tandfonline.com |

Agrochemical Research Applications

The benzamide chemical scaffold is present in a number of commercially successful pesticides, which has driven research into the agrochemical potential of novel benzamide derivatives, including those structurally related to this compound.

Potential as Pesticidal Agents

A significant body of research points to the potential of N-aryl benzamides and related structures as effective pesticidal agents. These compounds have been investigated for their insecticidal and fungicidal properties.

Novel N, N′-substituted benzamide derivatives have been synthesized and evaluated as potential insecticidal agents against agricultural pests such as the white mango scale insect, Aulacaspis tubercularis researchgate.net. Similarly, new N-(arylcarbamothioyl)arylamide derivatives have been designed and shown to have insecticidal effects on the larvae of Spodoptera frugiperda nih.gov. Another study focused on N-benzoyl-N′-arylureas, which are structurally related to benzamides, and demonstrated their effectiveness as inhibitors of insect growth and reproduction researchgate.net.

The fungicidal activity of benzamide analogues has also been a focus of research. A series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole moiety exhibited good fungicidal activities against a range of tested fungi nih.gov. For example, one of the tested compounds showed better inhibitory activity against Botrytis cinereal than the commercial fungicide fluxapyroxad nih.gov.

The following table summarizes the pesticidal activities of various benzamide analogues.

| Compound Class/Analogue | Target Pest/Fungus | Type of Activity | Reference |

| N, N′-substituted benzamide derivatives | Aulacaspis tubercularis | Insecticidal | researchgate.net |

| N-(arylcarbamothioyl)arylamide derivatives | Spodoptera frugiperda | Insecticidal | nih.gov |

| N-benzoyl-N′-arylureas | Not specified | Insect growth inhibition | researchgate.net |

| Benzamides with pyridine-linked 1,2,4-oxadiazole | Various fungi including Botrytis cinereal | Fungicidal | nih.gov |

| Benzamides with pyridine-linked 1,2,4-oxadiazole | Mosquito larvae | Larvicidal | nih.gov |

Evaluation of Biological Activity in Agricultural Contexts

The evaluation of benzamide analogues in agricultural contexts involves testing their efficacy against specific pests and pathogens that affect crops. For example, the insecticidal activity of N, N′-substituted benzamide derivatives was specifically assessed against the white mango scale insect, a significant pest in mango production researchgate.net. The results indicated that these compounds could offer moderate control of adult female insects, with mortality percentages increasing over time after application researchgate.net.

Similarly, the insecticidal bioassay of N-(arylcarbamothioyl)arylamide derivatives was conducted against the second and fourth instar larvae of Spodoptera frugiperda, a major agricultural pest nih.gov. The study determined the median lethal concentration (LC50) for these compounds, with one derivative showing high toxicity to the larvae nih.gov.

Elucidation of Molecular Mechanisms of Action in Biological Systems

Understanding the molecular mechanism of action is crucial for the development of effective and safe bioactive compounds. For benzamide derivatives, the mechanism often involves interaction with specific molecular targets within the pest or pathogen.

In the context of insecticides, many commercial products target a limited number of molecular sites in insects documentsdelivered.comcabidigitallibrary.org. While the specific molecular target of this compound is not elucidated in the provided search results, research on other benzamides and related insecticides provides clues. For example, some commercial benzamide insecticides are known to target the ryanodine receptor, an ion channel in insects nih.gov.

The fungicidal action of benzamides can also be attributed to specific molecular targets. For instance, some commercial fungicides work by inhibiting enzymes crucial for fungal respiration or other metabolic pathways. The molecular mechanism for the fungicidal activity of the pyridine-linked 1,2,4-oxadiazole benzamides has not been specified, but it is likely to involve the inhibition of a key fungal enzyme nih.gov.

In the case of the antiviral activity of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, the proposed mechanism is an increase in the intracellular levels of APOBEC3G tandfonline.comnih.gov. This host enzyme can inhibit viral replication through DNA deamination or other deaminase-independent mechanisms nih.gov. This represents an indirect mechanism of action where the compound modulates a host cellular factor to achieve its antiviral effect.

It is important to note that for many novel benzamide derivatives, including this compound, the precise molecular mechanisms of their biological activities are still under investigation and require further detailed studies.

Role As a Key Intermediate in Organic Synthesis Research

Precursor in the Synthesis of More Complex Organic Molecules

The chemical architecture of 3-Chloro-N-(3-chlorophenyl)benzamide makes it a valuable precursor for constructing more intricate molecular frameworks. The chlorine atoms on the phenyl rings can be subjected to various catalytic cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of new carbon-carbon bonds. nsf.gov This functionalization enables the synthesis of a wide range of substituted benzanilide (B160483) derivatives with tailored electronic and steric properties.

Research into the synthesis of related benzamide (B126) structures highlights the general strategies that can be applied to this compound. For instance, the synthesis of other N-phenylbenzamide derivatives often involves the condensation of a substituted benzoic acid with a substituted aniline (B41778), a reaction pathway that can be reversed or modified to utilize this compound as a starting material for further elaboration. mdpi.comresearchgate.net The amide linkage itself can also be a site for chemical transformation, although this is generally less common than modifications to the aromatic rings.

| Precursor Molecule | Reaction Type | Resulting Complex Molecule Class | Potential Applications |

| This compound | Suzuki Cross-Coupling | Poly-aryl and substituted benzanilides | Materials science, medicinal chemistry |

| This compound | Buchwald-Hartwig Amination | N-Aryl substituted benzanilides | Pharmaceutical development |

| This compound | Nucleophilic Aromatic Substitution | Ether or amine-linked benzanilides | Agrochemical and pharmaceutical synthesis |

Intermediate in the Development of Agrochemical Compounds

The benzanilide scaffold is a well-established pharmacophore in the agrochemical industry, with many commercial pesticides featuring this structural motif. While direct evidence of this compound being an intermediate in the synthesis of a specific, commercialized agrochemical is not extensively documented in publicly available literature, its structural similarity to active ingredients suggests its potential in this area.

For example, the fungicide boscalid (B143098) contains a 2-aminobiphenyl (B1664054) moiety, which can be synthesized through a Suzuki coupling reaction of a substituted aniline and a boronic acid. google.comrsc.orggoogle.com The synthesis of boscalid analogues could potentially involve intermediates structurally related to this compound. Patents related to novel insecticides and fungicides often claim broad classes of compounds that include substituted benzamides, indicating the general importance of this chemical class in agrochemical research. google.comjustia.com

Research on other benzamide derivatives has demonstrated their potential as fungicidal and insecticidal agents. For instance, various N-substituted benzamides have been synthesized and tested for their biological activity against a range of pests. These studies provide a rationale for the exploration of derivatives of this compound in the quest for new and effective crop protection agents.

| Intermediate | Target Agrochemical Class | Potential Mode of Action | Relevant Research Area |

| This compound | Fungicides | Respiration inhibition (e.g., SDHI) | Development of boscalid and isofetamid (B3026465) analogues |

| This compound | Insecticides | Ryanodine receptor modulation | Synthesis of novel diamide (B1670390) insecticide analogues |

| This compound | Herbicides | Undisclosed | General screening for herbicidal activity |

Application as an Intermediate in Pharmaceutical and Medicinal Chemistry Research

In the realm of pharmaceutical and medicinal chemistry, the benzamide scaffold is a privileged structure found in numerous therapeutic agents. The ability of the benzamide group to participate in hydrogen bonding interactions makes it an effective mimic of peptide bonds, allowing benzamide-containing molecules to interact with biological targets such as enzymes and receptors.

Furthermore, research into novel antiviral agents has also explored benzamide derivatives. Studies have shown that certain N-phenylbenzamide derivatives exhibit activity against enteroviruses. mdpi.comresearchgate.net This suggests that this compound could serve as a valuable scaffold for the synthesis of new antiviral compounds. The exploration of this compound as a building block in the creation of libraries of diverse small molecules for high-throughput screening is a viable strategy in modern drug discovery. rsc.org

| Intermediate/Scaffold | Therapeutic Target Class | Potential Disease Indication | Relevant Research |

| This compound | Kinases (e.g., Bcr-Abl) | Cancer (e.g., Chronic Myeloid Leukemia) | Design of novel kinase inhibitors nih.govresearchgate.netmdpi.commdpi.comoncotarget.com |

| This compound | Viral Proteins (e.g., EV71) | Viral Infections | Synthesis of N-phenylbenzamide based antiviral agents mdpi.comresearchgate.net |

| This compound | G-protein coupled receptors | Central Nervous System Disorders | Development of trazodone (B27368) analogues wipo.int |

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Halogenated Benzamides

The chemical synthesis of halogenated benzamides is undergoing a significant transformation, with a strong emphasis on developing methodologies that are not only novel and efficient but also environmentally sustainable. Traditional methods for amide bond formation often rely on harsh reagents and solvents. In response, researchers are exploring greener alternatives.

One promising approach is the use of enzymatic catalysis. For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully employed as a biocatalyst for the direct amidation of carboxylic acids and amines. nih.gov This enzymatic strategy operates under mild conditions and often utilizes safer, greener solvents like cyclopentyl methyl ether, leading to high yields and conversions without the need for extensive purification. nih.gov Another innovative and sustainable method involves solvent- and activation-free conditions. The direct use of enol esters, such as vinyl benzoate, for the N-benzoylation of anilines has been shown to be an effective and clean pathway to produce benzamides, with easy isolation of the final product through crystallization. tandfonline.comtandfonline.com

Furthermore, advancements in catalysis are providing new tools for constructing these molecules. Dual photoredox/nickel catalytic systems are emerging as a powerful strategy for the synthesis of benzamides from aryl halides and formamide. acs.org These systems offer a high degree of control, allowing for selective C-C or C-N bond formation by simply adjusting the photocatalyst and base. acs.org Such methods not only enhance the efficiency of synthesis but also allow for the late-stage functionalization of complex molecules, a valuable tool in drug discovery. acs.org The development of robust iron-catalyzed cross-coupling reactions and silica-catalyzed amide bond formation further expands the toolkit for sustainable benzamide (B126) synthesis. researchgate.netwhiterose.ac.uk These methodologies often operate under milder conditions and can reduce the reliance on precious metal catalysts, aligning with the principles of green chemistry. researchgate.netresearchgate.net

Integration of Advanced Spectroscopic and Diffraction Techniques in Structural Research

A thorough understanding of the three-dimensional structure of a molecule is paramount for elucidating its function and guiding the design of new derivatives. For 3-Chloro-N-(3-chlorophenyl)benzamide and related compounds, advanced spectroscopic and diffraction techniques are indispensable tools for detailed structural characterization.

X-ray crystallography stands as a definitive method for determining the precise spatial arrangement of atoms in a crystalline solid. A detailed crystallographic study of this compound has provided valuable insights into its molecular conformation. nih.gov The analysis revealed that the asymmetric unit of the crystal structure contains two independent molecules. In these molecules, the N-H and C=O bonds of the amide linkage adopt an anti conformation relative to each other. nih.gov The study also detailed the dihedral angles between the amide group and the two chlorinated phenyl rings, as well as the near co-planar arrangement of the rings themselves. nih.gov Such detailed structural information is crucial for understanding intermolecular interactions, such as the N-H⋯O hydrogen bonds that link adjacent molecules into infinite chains. nih.gov

In addition to X-ray diffraction, a suite of advanced spectroscopic techniques is routinely employed. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of individual atoms, confirming the connectivity and structure of the synthesized compounds. researchgate.netsinop.edu.trmdpi.com Infrared (IR) spectroscopy is used to identify characteristic functional groups, such as the amide C=O and N-H stretching vibrations. researchgate.netmdpi.com The integration of these techniques provides a comprehensive picture of the molecular structure. sinop.edu.trnih.gov Modern advancements in spectroscopy, such as two-dimensional NMR (2D NMR) and hyperspectral imaging, offer even deeper insights into molecular structure and dynamics. numberanalytics.com

Below is a table summarizing the crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C₁₃H₉Cl₂NO |

| Molecular Weight | 266.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.577 (1) Å |

| b | 13.551 (1) Å |

| c | 10.357 (1) Å |

| β | 93.04 (1)° |

| Volume | 1202.1 (2) ų |

| Z | 4 |

Data sourced from a crystallographic study of this compound. nih.gov

Synergistic Application of Computational and Experimental Approaches in Biological Discovery

The discovery and development of new biologically active compounds have been significantly accelerated by the synergistic integration of computational and experimental methods. jddhs.com This powerful combination allows for a more rational and efficient exploration of the vast chemical space.

In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are now standard practice in the initial stages of drug discovery. jddhs.commdpi.com Molecular docking, for example, can predict the binding affinity and orientation of a ligand within the active site of a target protein, providing valuable insights into potential biological activity. mdpi.commdpi.com This approach has been used to study the interaction of benzamide derivatives with various enzymes, helping to rationalize observed activities and guide the design of more potent inhibitors. mdpi.comresearchgate.netnih.gov For instance, docking studies have been employed to understand how novel benzamide derivatives interact with enzymes like acetylcholinesterase and β-secretase, which are relevant targets in neurodegenerative diseases. mdpi.com

The predictions from these computational models are then validated and refined through experimental biological assays. jddhs.com This iterative cycle of computational design and experimental testing creates a feedback loop that accelerates the optimization of lead compounds. For example, a series of benzamide derivatives can be designed using a molecular modification approach, synthesized, and then evaluated for their biological activity, such as their ability to inhibit a specific enzyme or their antiproliferative effects on cancer cell lines. nih.gov The experimental results can then be used to refine the computational models, leading to the design of new compounds with enhanced properties. nih.gov This integrated approach not only saves time and resources but also deepens our understanding of the molecular basis of biological activity. jddhs.comua.es

Exploration of New Biological Targets and Signaling Pathways for Benzamide-Based Compounds

The benzamide scaffold has proven to be a versatile framework for the development of compounds with a wide range of biological activities. researchgate.net Ongoing research continues to uncover new biological targets and signaling pathways that can be modulated by benzamide derivatives, opening up possibilities for novel therapeutic interventions.

One area of intense investigation is the targeting of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs). mdpi.comnih.gov HDAC inhibitors are a promising class of anticancer agents, and several benzamide-based compounds have been designed and synthesized as potent and selective HDAC inhibitors. nih.gov The China Food and Drug Administration (CFDA) has approved chidamide, a benzamide-based HDAC inhibitor, for the treatment of certain types of lymphoma. mdpi.com

Beyond cancer, benzamide derivatives are being explored for their potential in treating a variety of other conditions. Researchers have synthesized novel benzamides that act as dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes implicated in the pathology of Alzheimer's disease. mdpi.com Other studies have identified benzamide derivatives as activators of glucokinase, a potential target for the treatment of diabetes. researchgate.net Furthermore, some benzamides have shown activity as inhibitors of the ABCG2 transporter, which is involved in multidrug resistance in cancer. nih.gov Newly synthesized benzimidazole (B57391) derivatives, which share structural similarities with benzamides, have been shown to inhibit the NLRP3 inflammasome, suggesting a potential role in treating neuroinflammatory conditions. nih.gov The broad range of biological activities highlights the remarkable versatility of the benzamide scaffold and underscores the importance of continued exploration for new therapeutic applications. researchgate.net

Rational Design Strategies for Enhanced Bioactivity and Targeted Applications

The development of highly potent and selective therapeutic agents requires sophisticated rational design strategies. For benzamide-based compounds, researchers are employing a variety of approaches to enhance their bioactivity and tailor them for specific applications.

A common strategy is molecular modification, where a known active compound is systematically altered to improve its properties. nih.gov This can involve changing the nature and position of substituents on the aromatic rings or modifying the linker region between different parts of the molecule. nih.govwiley.com For example, in the design of novel HDAC inhibitors, researchers have focused on modifying the length of the molecule and the substitutions on the terminal benzene (B151609) rings to improve potency and selectivity. nih.gov

Another powerful approach is fragment-based drug discovery, where small molecular fragments that bind to a biological target are identified and then linked together or grown to create a more potent lead compound. A "privileged-fragment-merging" strategy has been successfully used to generate new benzamide derivatives with high potency as glucokinase activators. researchgate.net

Computational tools play a crucial role in these rational design efforts. jddhs.com Techniques like pharmacophore modeling and 3D-QSAR help to identify the key structural features required for biological activity, guiding the design of new molecules with a higher probability of success. jddhs.com The ultimate goal of these strategies is to develop compounds with optimized efficacy, selectivity, and pharmacokinetic profiles for their intended therapeutic use. jddhs.comresearchgate.net

Q & A

Q. What are the common synthetic routes for preparing 3-Chloro-N-(3-chlorophenyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 3-chlorobenzoic acid derivatives with 3-chloroaniline. Key steps include:

Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) to convert 3-chlorobenzoic acid to its acid chloride .

Amide bond formation : React the acid chloride with 3-chloroaniline in a polar aprotic solvent (e.g., acetonitrile) under reflux. A base (e.g., pyridine) neutralizes HCl byproducts .

Purification : Crystallization from ethanol or chromatography yields pure product.

Q. Optimization Considerations :

Q. How is the crystal structure of this compound determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Crystallization : Slow evaporation of ethanol solutions produces diffraction-quality crystals .

Data Collection : Use MoKα/CuKα radiation (λ = 0.71073/1.54180 Å) at 123–298 K .

Structure Refinement : SHELX software (e.g., SHELXL) refines atomic positions and thermal parameters. Hydrogen bonding (N–H⋯O) and Cl⋯Cl interactions are analyzed for packing patterns .

Q. Key Structural Parameters :

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | Monoclinic, P2₁/c | |

| Dihedral angle | 7.3–9.1° (aryl rings) | |

| Hydrogen bond | N–H⋯O (2.8–3.0 Å) |

Q. What preliminary assays are used to evaluate the biological activity of this compound?

- Methodological Answer : Initial screening focuses on enzyme inhibition and cytotoxicity :

Kinase Inhibition Assays : Use ATP-binding pocket competition assays (IC₅₀ determination) .

Antimicrobial Testing : Broth microdilution (MIC values against S. aureus or E. coli) .

Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Note : While direct data for this compound is limited, structural analogs (e.g., pyrazolo[3,4-d]pyrimidine derivatives) show anticancer activity via apoptosis induction .

Advanced Research Questions

Q. How do substituent positions (e.g., Cl, methyl) influence molecular conformation and intermolecular interactions?

- Methodological Answer : Substituents dictate packing via halogen bonding and hydrogen bonding :

- Meta vs. Para Chlorine : Meta-Cl on the benzamide ring induces synperiplanar alignment with the amide carbonyl, favoring planar molecular conformations .

- Methyl Groups : Introduce steric hindrance, reducing crystal symmetry (e.g., orthorhombic vs. monoclinic) .

Q. Case Study :

- This compound : Dihedral angle of 7.3–9.1° between aryl rings .

- N-(3,5-Dichlorophenyl)benzamide : Increased dihedral angle (58.3°) due to steric clashes .

Q. How can contradictory bioactivity data between this compound and its analogs be resolved?

- Methodological Answer : Address discrepancies via structure-activity relationship (SAR) studies:

Functional Group Modulation : Synthesize derivatives with varied substituents (e.g., –NO₂, –CF₃) to isolate pharmacophores .

Computational Modeling : Dock compounds into target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities .

Dose-Response Validation : Repeat assays with standardized protocols to rule out false positives .

Example : Pyrazolo[3,4-d]pyrimidine analogs with –CF₃ groups show enhanced antibacterial activity compared to –Cl derivatives due to increased hydrophobicity .

Q. What computational methods are suitable for predicting the spectroscopic properties of this compound?

- Methodological Answer : Combine DFT calculations and molecular dynamics :

IR/Raman Spectra : Optimize geometry at B3LYP/6-311G(d,p) level; compare with experimental data .

NMR Chemical Shifts : Use GIAO method with PCM solvent models (e.g., chloroform) .

UV-Vis Absorption : TD-DFT predicts λₘₐ₉; compare with experimental spectra in ethanol .

Validation : Match computed Cl⋯Cl distances (3.8–3.9 Å) with SC-XRD data .

Q. How can polymorphism in this compound be systematically studied?

- Methodological Answer : Polymorph screening involves:

Solvent Variation : Crystallize from polar (ethanol) vs. nonpolar (toluene) solvents .

Thermal Analysis : DSC/TGA identifies phase transitions (ΔH fusion ≈ 120–130°C) .

Powder XRD : Compare experimental patterns with Mercury-generated simulations .

Challenge : Metastable polymorphs may form under high supersaturation; use seeding to control nucleation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.